Piperidino-acetildenafil

Catalog No.
S15401326
CAS No.
M.F
C24H31N5O3
M. Wt
437.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Piperidino-acetildenafil

Product Name

Piperidino-acetildenafil

IUPAC Name

5-[2-ethoxy-5-(2-piperidin-1-ylacetyl)phenyl]-1-methyl-3-propyl-7aH-pyrazolo[4,3-d]pyrimidin-7-one

Molecular Formula

C24H31N5O3

Molecular Weight

437.5 g/mol

InChI

InChI=1S/C24H31N5O3/c1-4-9-18-21-22(28(3)27-18)24(31)26-23(25-21)17-14-16(10-11-20(17)32-5-2)19(30)15-29-12-7-6-8-13-29/h10-11,14,22H,4-9,12-13,15H2,1-3H3

InChI Key

WCERXYNKYYPLJB-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN(C2C1=NC(=NC2=O)C3=C(C=CC(=C3)C(=O)CN4CCCCC4)OCC)C

Piperidino-acetildenafil is a chemical compound that belongs to a class of drugs known as phosphodiesterase type 5 inhibitors. It is structurally related to sildenafil, which is widely recognized for its use in treating erectile dysfunction. The compound features a piperidine moiety, which contributes to its pharmacological properties. Piperidino-acetildenafil has been identified as an analogue of sildenafil, with variations in its molecular structure that may influence its efficacy and safety profile.

Involved include:

  • Hydrolysis: The compound can undergo hydrolytic reactions that may affect its stability and bioavailability.
  • Metabolic Transformation: Piperidino-acetildenafil can be metabolized by liver enzymes, particularly cytochrome P450 isoforms, which can lead to the formation of various metabolites that may possess distinct biological activities.

Piperidino-acetildenafil exhibits significant biological activity as a phosphodiesterase type 5 inhibitor. Its mechanism of action involves:

  • Vasodilation: By inhibiting phosphodiesterase type 5, it promotes relaxation of vascular smooth muscle, enhancing blood flow to erectile tissues.
  • Potential Therapeutic Uses: While primarily studied for erectile dysfunction, there may be implications for treating pulmonary arterial hypertension due to similar mechanisms observed in other phosphodiesterase inhibitors.

The synthesis of piperidino-acetildenafil can involve several organic chemistry techniques. Common methods include:

  • Condensation Reactions: Combining piperidine derivatives with acetildenafil precursors through condensation reactions to form the desired compound.
  • Chemical Modifications: Utilizing established synthetic pathways for sildenafil and modifying them to incorporate the piperidine structure.
  • Liquid Chromatography-Mass Spectrometry: This technique is often employed for the purification and characterization of the synthesized compound, ensuring the correct structural formation and purity levels .

Interaction studies have focused on understanding how piperidino-acetildenafil interacts with various biological systems:

  • Drug-Drug Interactions: Research indicates that co-administration with other medications metabolized by the same cytochrome P450 enzymes can alter the efficacy and safety profile of piperidino-acetildenafil.
  • Pharmacokinetics: Studies on absorption, distribution, metabolism, and excretion are crucial for determining appropriate dosing regimens and understanding potential side effects.

Piperidino-acetildenafil shares similarities with other compounds in its class but possesses unique structural characteristics that may influence its pharmacological profile. Notable similar compounds include:

Compound NameStructural FeaturesUnique Properties
SildenafilContains a pyrazolopyrimidinone structureWell-established efficacy for erectile dysfunction
TadalafilHas a different heterocyclic structureLonger duration of action compared to sildenafil
VardenafilSimilar core structure but with modificationsRapid onset of action

Piperidino-acetildenafil’s unique piperidine group may provide distinct advantages in terms of receptor binding affinity and metabolic stability compared to these established compounds.

XLogP3

3.1

Hydrogen Bond Acceptor Count

6

Exact Mass

437.24268987 g/mol

Monoisotopic Mass

437.24268987 g/mol

Heavy Atom Count

32

Dates

Last modified: 08-11-2024

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